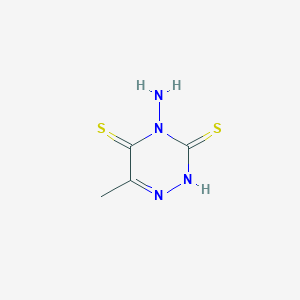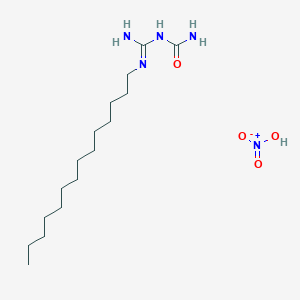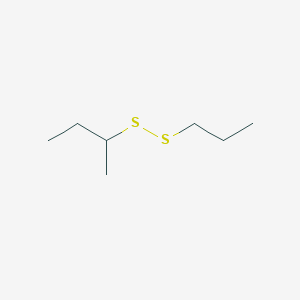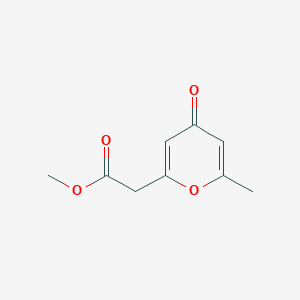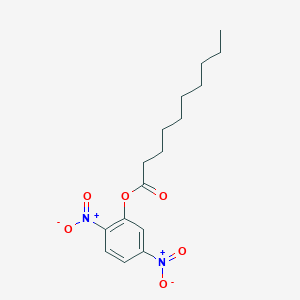
2,5-Dinitrophenyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dinitrophenyl decanoate is an organic compound belonging to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring, which is esterified with decanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dinitrophenyl decanoate typically involves the esterification of 2,5-dinitrophenol with decanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dinitrophenyl decanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dinitrophenol and decanoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
**Common Reagents
Propriétés
Numéro CAS |
61063-35-2 |
|---|---|
Formule moléculaire |
C16H22N2O6 |
Poids moléculaire |
338.36 g/mol |
Nom IUPAC |
(2,5-dinitrophenyl) decanoate |
InChI |
InChI=1S/C16H22N2O6/c1-2-3-4-5-6-7-8-9-16(19)24-15-12-13(17(20)21)10-11-14(15)18(22)23/h10-12H,2-9H2,1H3 |
Clé InChI |
KTCNJZWXCXFDRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)


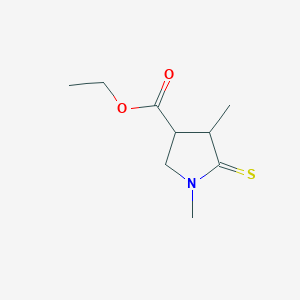
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

